molecular formula C18H17N3O5 B2779875 N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251680-82-6

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2779875
CAS No.: 1251680-82-6
M. Wt: 355.35
InChI Key: FGNSYRDKDUHVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a hydroxy group, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . These reactions are often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-25-11-5-6-13(26-2)10(8-11)9-20-17(23)14-15(22)12-4-3-7-19-16(12)21-18(14)24/h3-8H,9H2,1-2H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNSYRDKDUHVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.